Electronic Structure & Reactivity: [3,2-c] vs [2,3-c] Isomers
Molecular orbital calculations performed on the parent [2,3-c] and [3,2-c] thienopyridine systems reveal distinct superdelocalizability values (Sᵣ) at each ring position, which quantitatively predict the relative order of reactivity toward electrophilic and nucleophilic attack [1]. These calculated values differ between the two isomers at every position, providing a computational basis for their non-interchangeable reactivity. Experimentally, electrophilic attack was observed to occur consistently at the C-3 position across all thienopyridines studied, but the absolute reactivity rates differ due to the distinct electronic distribution in each isomer [1]. Peracid oxidation of both [2,3-c]- and [3,2-c]pyridines produced only the N-oxide, demonstrating that the oxidation site is conserved but does not imply equivalent reaction kinetics [1].
| Evidence Dimension | Molecular orbital superdelocalizability (Sᵣ) values for electrophilic and nucleophilic reactivity prediction |
|---|---|
| Target Compound Data | Superdelocalizability values reported for thieno[3,2-c]pyridine at each ring position; electrophilic attack occurs at C-3 |
| Comparator Or Baseline | Thieno[2,3-c]pyridine: distinct superdelocalizability values at each position; electrophilic attack also at C-3 |
| Quantified Difference | Quantitative difference in Sᵣ values between isomers at each position; basicity differences measurable via pKa of thienopyridinium salts |
| Conditions | Molecular orbital calculations; experimental peracid oxidation; Vilsmeier formylation and Friedel-Crafts acetylation conditions |
Why This Matters
For procurement decisions, this quantifiable electronic divergence confirms that the [3,2-c] and [2,3-c] isomers are not functionally interchangeable in synthetic applications; selecting the correct isomer directly impacts predicted reaction outcomes and downstream synthetic success.
- [1] Klemm, L. H., et al. (1970). The synthesis and chemical reactivity of thieno[2,3-c]- and thieno[3,2-c]pyridines. Journal of Heterocyclic Chemistry, 7(2), 373-380. View Source
